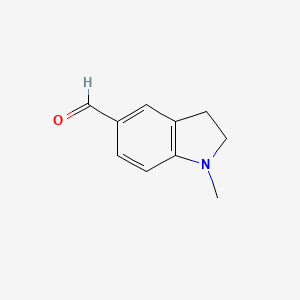

1-Methylindoline-5-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-2,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQGVTARHLDSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344222 | |

| Record name | 1-methylindoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60082-02-2 | |

| Record name | 1-methylindoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Transformations of 1 Methylindoline 5 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 1-methylindoline-5-carbaldehyde is a primary site for various chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions (e.g., Schiff Base Formation)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. A prominent example is the formation of Schiff bases (imines) through reaction with primary amines. This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base. The formation of these imines is often reversible and catalyzed by either acid or base.

Condensation Reactions (e.g., Knoevenagel, Julia-Kocienski Olefination)

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, like an amine, and results in the formation of a new carbon-carbon double bond. wikipedia.orgsigmaaldrich.com The initial step is a nucleophilic addition of the enolate, generated from the active methylene compound, to the aldehyde. wikipedia.org This is followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Julia-Kocienski Olefination: This powerful olefination reaction allows for the synthesis of alkenes from aldehydes. organic-chemistry.orgtcichemicals.com The modern one-pot variation, often referred to as the Julia-Kocienski olefination, typically employs heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones or benzothiazol-2-yl (BT) sulfones. organic-chemistry.orgnih.gov The reaction is initiated by the deprotonation of the sulfone to form a carbanion, which then adds to the aldehyde. nih.gov This is followed by a series of steps, including a Smiles rearrangement and elimination of sulfur dioxide and an aryloxide anion, to furnish the alkene. mdpi.com This method is known for its mild reaction conditions and often provides good E-selectivity. organic-chemistry.orgmdpi.com

Selective Oxidation and Reduction Chemistries

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The transformation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related aldehyde, to 2,5-furandicarboxylic acid (FDCA) has been extensively studied using catalysts like gold supported on ceria (Au/CeO2) or manganese-cerium mixed oxides (MnOx–CeO2). rsc.orgrsc.org These reactions often proceed under aerobic conditions.

Reduction: Selective reduction of the aldehyde to the corresponding alcohol, (1-methylindolin-5-yl)methanol, can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. This reagent is chemoselective for aldehydes and ketones and will not typically reduce other functional groups present in the molecule under standard conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Indoline (B122111) Ring

The indoline ring system, while less reactive than indole (B1671886) itself, can still undergo substitution reactions. The directing effects of the N-methyl group and the aldehyde substituent play a crucial role in determining the regioselectivity of these transformations.

Regioselective Functionalization at C2, C3, C4, and C5 Positions

The functionalization of the indoline core can be directed to specific positions. The N-methyl group is an activating group, while the aldehyde at the C5 position is a deactivating, meta-directing group for electrophilic aromatic substitution on the benzene (B151609) ring portion.

C2 and C3 Positions: The methylene groups at the C2 and C3 positions are susceptible to functionalization, for instance, through radical-mediated C(sp3)–H functionalization using engineered enzymes. chemrxiv.org

C4 and C6 Positions: In electrophilic aromatic substitutions, the positions ortho and para to the activating N-methyl group (C4 and C6) would be electronically favored. However, the deactivating effect of the C5-aldehyde must be considered.

C7 Position: Palladium-catalyzed direct C-H acylation of indolines at the C7 position has been achieved using a removable directing group. nih.gov

Halogenation, Nitration, and Acylation of the Indoline Core

Halogenation: The halogenation of organic compounds involves the replacement of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine). libretexts.orgkhanacademy.org The reactivity of halogens follows the order F > Cl > Br > I. mt.com For aromatic systems like the indoline ring, electrophilic halogenation is a common method. This often requires a Lewis acid catalyst for chlorination, bromination, and iodination to enhance the electrophilicity of the halogen. mt.com Metal-free methods using reagents like trihaloisocyanuric acid have also been developed for the regioselective halogenation of quinoline (B57606) derivatives. rsc.org

Nitration: Nitration introduces a nitro group (-NO2) onto the aromatic ring and is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. docbrown.infolibretexts.org The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO2+). libretexts.org The regioselectivity of nitration on the this compound ring will be influenced by the directing effects of both the N-methyl and the aldehyde groups. For related systems like 1-methyl-2-phenylindolizine, nitration has been shown to occur on the phenyl ring. rsc.org

Acylation: Friedel-Crafts acylation is a standard method for introducing an acyl group (R-C=O) onto an aromatic ring, typically using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. For indoline systems, palladium-catalyzed C-H acylation has been demonstrated as a method for regioselective functionalization. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of new chemical bonds with high efficiency and selectivity. arabjchem.org Reactions involving the activation of otherwise inert C-H bonds are of particular interest for streamlining synthetic routes. bohrium.com

C-H Activation and Site-Selective Functionalization

A thorough review of current scientific literature reveals no specific studies detailing the transition metal-catalyzed C-H activation and subsequent site-selective functionalization of this compound.

In principle, C-H activation refers to a class of reactions where a stable carbon-hydrogen bond is cleaved and replaced with a new bond, typically to a carbon, nitrogen, oxygen, or halogen atom, mediated by a transition metal catalyst. aaronchem.com This strategy allows for the direct modification of a molecule's carbon skeleton, avoiding the need for pre-functionalized starting materials. aaronchem.com The challenge in such reactions is achieving site-selectivity, meaning the ability to target a specific C-H bond out of many similar ones within a molecule. aaronchem.com This is often accomplished by using a directing group that coordinates to the metal catalyst and positions it in close proximity to the desired C-H bond. nih.gov

Regioselective Diamidation Reactions

There is no available research in the scientific literature describing the regioselective diamidation of this compound.

Regioselective diamidation is a synthetic transformation that introduces two amide functionalities across a double bond or at specific positions on an aromatic or heterocyclic ring. The "regioselective" aspect signifies that the reaction yields a specific constitutional isomer where the amide groups are installed at defined locations.

Direct Selanylation of the Indoline System

Specific literature detailing the direct selanylation of the this compound system could not be found in a comprehensive search of scientific databases.

Direct selanylation involves the introduction of a selenium-containing functional group (R-Se-) onto a molecule. This transformation is valuable for creating compounds with potential applications in materials science and medicinal chemistry. The reaction typically proceeds via electrophilic, nucleophilic, or radical pathways, often employing a metal catalyst to facilitate the formation of the carbon-selenium bond.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted chemical reactions that proceed through a cyclic transition state. numberanalytics.comlibretexts.org These reactions are powerful tools in organic synthesis due to their high degree of stereospecificity and predictability under thermal or photochemical conditions. numberanalytics.com

Hetero-Diels-Alder Cycloadditions and Subsequent Ring-Opening

A review of the literature indicates that there are no published reports of this compound participating in hetero-Diels-Alder cycloadditions or subsequent ring-opening reactions.

The hetero-Diels-Alder reaction is a type of cycloaddition where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen or oxygen. mdpi.com This reaction forms a six-membered heterocyclic ring in a single, concerted step. mdpi.com In some cases, the resulting cyclic product can undergo a subsequent ring-opening reaction, often driven by the release of ring strain or the formation of a more stable product, leading to complex molecular scaffolds. arabjchem.org

Plancher Rearrangement Analogues

There is no information available in the scientific literature regarding Plancher rearrangement analogues involving this compound.

The classic Plancher rearrangement involves the thermal, acid-catalyzed rearrangement of a C-3 alkylated indolenine to a C-2 alkylated indole, proceeding through a spirocyclic intermediate. An analogue of this rearrangement involving the indoline system of this compound would theoretically involve the migration of a substituent and a shift in the ring structure, but no such transformation has been documented.

Radical Chemistry and Associated Cascade Processes

While specific studies on the radical chemistry of this compound are not extensively documented in dedicated research, the reactivity of the indoline core and the aldehyde functional group have been independently explored in the context of radical reactions and cascade processes. The indoline scaffold is a common target in syntheses involving radical cyclizations, and the aldehyde group can participate in various radical transformations.

The construction of the indoline skeleton itself is often achieved through radical cascade reactions. These processes typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the five-membered nitrogen-containing ring. Photoredox catalysis has emerged as a powerful tool in this regard, enabling the formation of indolines from acyclic precursors under mild conditions. For instance, nickel/photoredox dual catalysis can be employed to synthesize substituted indolines from iodoacetanilides and alkenes, where a radical mechanism is proposed to be in operation. rsc.org Similarly, silyl (B83357) radical-triggered cascade reactions have been developed to construct silicon-incorporated indolines. acs.org Another approach involves the dearomatization of indoles through radical-engaged pathways to furnish indolines. acs.org

On the other hand, the aldehyde group can be a handle for various radical reactions. Under photoredox conditions, aldehydes can be converted to acyl radicals via a hydrogen atom transfer (HAT) process. acs.org These acyl radicals can then participate in a variety of coupling reactions. For example, a nickel/photoredox dual-catalyzed reductive cross-coupling of aryl halides and aldehydes has been reported to produce silyl-protected secondary alcohols. rsc.org Another notable transformation is the deoxygenative arylboration of aldehydes, which proceeds through a radical intermediate generated via a dual nickel/photoredox catalytic system. acs.org

Furthermore, the combination of radical generation from aldehydes and subsequent reactions with other functional groups can lead to complex cascade processes. N-Heterocyclic carbene (NHC) catalysis has been utilized in the radical dearomatization of indoles where an aldehyde serves as a precursor to a key radical intermediate. acs.org In these reactions, the aldehyde is first converted into a Breslow intermediate, which then participates in a single-electron transfer (SET) process to initiate a radical cascade, ultimately leading to the formation of complex polycyclic indoline structures. acs.org

The pinacol (B44631) coupling of aryl aldehydes, a classic radical reaction, involves the one-electron reduction of the carbonyl group to a ketyl radical anion. wikipedia.org Dimerization of this radical species leads to the formation of a vicinal diol. wikipedia.org While intermolecular in nature, intramolecular versions of such radical cyclizations involving an aldehyde group are also well-established in organic synthesis. wikipedia.org

Given the known reactivity of both the indoline core and the aldehyde functionality, it is conceivable that this compound could participate in various radical and cascade transformations. For instance, the aldehyde could be a site for the generation of an acyl radical, which could then be trapped intramolecularly by a suitably positioned functional group or intermolecularly by another reagent. Alternatively, a radical generated elsewhere on the molecule could potentially cyclize onto the aldehyde's carbonyl group. However, without specific experimental studies on this compound, these potential reaction pathways remain speculative.

The following table summarizes some of the general radical reactions and cascade processes involving indoline synthesis and aldehyde transformations that could be relevant to the reactivity of this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Key Intermediate | Product Type | Citation |

| Indoline Synthesis | Iodoacetanilides, Alkenes | Nickel/Photoredox Dual Catalysis | Radical species | Substituted Indolines | rsc.org |

| Indoline Synthesis | N/A | Silyl Radical Initiator | Silyl radical | Silicon-incorporated Indolines | acs.org |

| Indoline Synthesis | Indoles | Photoredox Catalyst | Radical cation | Substituted Indolines | acs.org |

| Reductive Cross-Coupling | Aryl Halides, Aldehydes | Nickel/Photoredox Dual Catalysis | Acyl radical | Silyl-protected Secondary Alcohols | rsc.org |

| Deoxygenative Arylboration | Aldehydes, Aryl Halides | Copper and Nickel/Photoredox Catalysis | Radical intermediate | Arylboronates | acs.org |

| Radical Dearomatization | Indoles, Aldehydes | N-Heterocyclic Carbene (NHC) | Ketyl radical, Alkyl radical | Tetrahydropyrido[1,2-a]indol-6-one derivatives | acs.org |

| Pinacol Coupling | Aryl Aldehydes | Reducing agent (e.g., Mg) | Ketyl radical anion | Vicinal diols | wikipedia.org |

Derivative Synthesis and Structural Diversification of 1 Methylindoline 5 Carbaldehyde

Synthesis of N-Substituted and Ring-Substituted Indoline-5-carbaldehyde Derivatives

The structural framework of 1-methylindoline-5-carbaldehyde can be readily modified at both the nitrogen atom and the benzene (B151609) ring, allowing for the synthesis of a library of derivatives with varied electronic and steric properties.

N-Substitution: While the nitrogen atom is already methylated, demethylation followed by re-alkylation can introduce a wide range of substituents. For instance, N-benzylation of the parent indoline-5-carbaldehyde can be achieved by treating it with benzyl (B1604629) chloride in the presence of a base like potassium carbonate. This substitution at the nitrogen atom can significantly alter the molecule's properties and subsequent reactivity.

Ring-Substitution: The benzene portion of the indoline (B122111) ring is susceptible to electrophilic aromatic substitution. The existing substituents guide incoming electrophiles primarily to the positions ortho and para to the amino group and meta to the aldehyde. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation can be employed to introduce new functional groups. For example, direct iodination of indole (B1671886) derivatives at the C5-position has been successfully achieved using various iodine-based reagents, a reaction that demonstrates the feasibility of selective halogenation on the benzene ring. rsc.org Another powerful method for substitution is the palladium-catalyzed C-H activation, which allows for the direct functionalization of C-H bonds, providing access to a wide range of substituted indolines under relatively mild conditions. organic-chemistry.orgnih.gov

The Vilsmeier-Haack reaction represents a method for formylation. Applying this reaction to 1-benzylindoline, for example, directs the aldehyde group to the 5-position, showcasing how substituents can be installed on a pre-functionalized indoline core.

Below is a table of potential derivatives accessible from the this compound scaffold.

| Derivative Name | Position of Substitution | Type of Reaction | Potential Reagents |

| 1-Benzylindoline-5-carbaldehyde | N1 | N-Alkylation | Benzyl chloride, K₂CO₃ |

| 4-Nitro-1-methylindoline-5-carbaldehyde | C4 | Nitration | HNO₃, H₂SO₄ |

| 6-Bromo-1-methylindoline-5-carbaldehyde | C6 | Bromination | NBS, Acetic Acid |

| 6-Acetyl-1-methylindoline-5-carbaldehyde | C6 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ |

| 1-Methylindoline-5-carboxylic acid | C5 (aldehyde) | Oxidation | KMnO₄ or Ag₂O |

| (1-Methylindolin-5-yl)methanol | C5 (aldehyde) | Reduction | NaBH₄, LiAlH₄ |

Construction of Extended Polycyclic Systems

The this compound unit is an excellent building block for the synthesis of larger, more complex polycyclic and heterocyclic systems, including those with significant biological activity.

Diindolylmethanes (DIMs) and their extended analogues, triindolylmethanes (TRIMs), are an important class of compounds known for a wide range of biological activities. nih.gov The synthesis of these molecules typically involves the acid-catalyzed electrophilic substitution of an indole (or indoline) with an aldehyde or ketone. nih.gov

In this context, this compound can serve as the aldehyde component. Reaction with two equivalents of another indole or indoline derivative under acidic conditions would lead to the formation of a symmetrical or unsymmetrical diindolylmethane derivative. For instance, reacting this compound with two equivalents of 1-methylindoline (B1632755) would yield a triarylmethane-type structure where the central methane (B114726) carbon is attached to two 1-methylindoline rings and one this compound-derived ring system. The reaction proceeds via the formation of an electrophilic species from the protonated aldehyde, which is then attacked by the electron-rich indole/indoline rings, typically at their C3 or C5/C6 positions depending on the substrate and reaction conditions.

| Product Type | Reactants | Catalyst | General Conditions |

| Symmetrical Triarylmethane | This compound, 2 eq. of Indoline | Lewis or Brønsted Acid (e.g., I₂, InCl₃, HCl) | Acetonitrile or Dichloromethane, 25-40°C |

| Unsymmetrical Diindolylmethane | This compound, 1 eq. of Indole A, 1 eq. of Indole B | Lewis or Brønsted Acid | Stepwise addition or specific catalytic systems |

The γ-carboline (5H-pyrido[4,3-b]indole) skeleton is present in several biologically active alkaloids. Synthetic routes to this scaffold often involve cascade reactions. A recently developed one-pot, metal-free protocol demonstrates the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines from indole-2-carbaldehyde derivatives and glycine (B1666218) alkyl esters. The reaction proceeds via a cascade of imination and heterocyclization steps. bldpharm.com

Adapting this methodology, this compound could potentially be used to construct novel carboline-like structures. The aldehyde would first react with an amino acid ester to form an imine. A subsequent intramolecular electrophilic aromatic substitution, where a nucleophilic position on the indoline ring attacks the imine or a related electrophilic intermediate, would form a new six-membered ring, leading to a tetracyclic system incorporating the original 1-methylindoline unit. The success of such a cyclization would depend on the nucleophilicity of the indoline ring and the specific reaction conditions employed.

The synthesis of bridged and fused polycyclic indoline scaffolds can be achieved through various cycloaddition strategies. The reaction of indoles with 1,2-diaza-1,3-dienes, for example, can lead to either fused tetrahydro-1H-pyridazino[3,4-b]indoles via a [4+2] cycloaddition or tetrahydropyrrolo[2,3-b]indoles through a [3+2] cycloaddition, depending on the substitution pattern of the substrates. polimi.it The use of this compound in such reactions, particularly with the aldehyde group acting as a directing or modifying substituent, could provide access to complex, multi-ring systems. polimi.it

Furthermore, the synthesis of intricate bridged indole alkaloids like apparicine (B207867) has been accomplished using strategies such as ring-closing metathesis followed by an intramolecular Heck reaction to construct the strained bicyclic framework. nih.gov These advanced synthetic methods illustrate the potential for converting simple indoline derivatives into architecturally complex bridged systems.

Stereochemical Aspects in Derivative Synthesis

When synthesizing complex derivatives from this compound, controlling the stereochemistry is often a critical aspect. The creation of new chiral centers can lead to the formation of enantiomers or diastereomers.

For example, the reduction of the aldehyde group to an alcohol does not create a chiral center unless the ring is asymmetrically substituted. However, in reactions such as an aldol (B89426) or Grignard addition to the aldehyde, a new stereocenter is formed at the carbinol carbon. Stereoselective synthesis aims to control the formation of these centers, for instance, by using chiral catalysts or auxiliaries.

In the construction of polycyclic systems, relative stereochemistry becomes crucial. The cycloaddition reactions used to form fused indoline systems often result in the formation of specific diastereoisomers. polimi.it For example, the synthesis of tetrahydro-1H-pyridazino[3,4-b]indoles can yield a single regio- and diastereoisomer. polimi.it Similarly, the enantioselective synthesis of carboline derivatives has been achieved through methods like iridium-catalyzed asymmetric hydrogenation, highlighting the importance of stereocontrol in producing specific isomers of these biologically relevant scaffolds.

Isolation and Characterization of Novel Indole Derivatives from Natural Sources

Indole and its reduced form, indoline, are core structures in a vast number of natural products, known as indole alkaloids. nih.gov These compounds are isolated from a wide variety of sources, including plants, fungi, and marine organisms like sponges and tunicates. nih.govpolimi.it

The general procedure for isolating these compounds involves several key steps:

Extraction: The source material (e.g., plant bark, fungal culture) is typically ground and extracted with an organic solvent like ethanol (B145695) or a methanol/dichloromethane mixture to obtain a crude extract. rsc.orgpolimi.it

Fractionation: The crude extract, which is a complex mixture, is then partitioned between immiscible solvents (e.g., an acid-base extraction to separate basic alkaloids) or subjected to preliminary column chromatography to separate it into simpler fractions based on polarity. rsc.org

Purification: Individual compounds are isolated from these fractions using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) or column chromatography over silica (B1680970) gel or alumina. rsc.orgpolimi.it

Characterization: Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is used to elucidate the carbon-hydrogen framework, Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, and UV-Visible spectroscopy gives information about the chromophore system. rsc.org

This systematic approach has led to the discovery of thousands of indole alkaloids with diverse and complex structures. nih.gov

| Natural Indole Alkaloid | Natural Source | Structural Feature |

| Apparicine | Aspidosperma species | Bridged Indole Structure |

| Harmine | Peganum harmala | β-Carboline |

| Perophoramidine | Tunicate Perophora namei | Complex Dimeric Indoline |

| Rizatriptan | Synthetic (Tryptamine-based) | Functionalized Tryptamine |

| Zolmitriptan | Synthetic (Tryptamine-based) | Oxazolinone-substituted Indole |

Mechanistic and Computational Investigations of 1 Methylindoline 5 Carbaldehyde Reactivity

Experimental Mechanistic Elucidation

Experimental approaches provide tangible evidence of reaction pathways through the direct or indirect observation of molecular changes and species involved.

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction and identifying bond-breaking and bond-forming steps. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can monitor changes in reaction rates (kinetic isotope effect, KIE) or identify the position of the label in the product to unravel mechanistic pathways. scbt.com

For 1-Methylindoline-5-carbaldehyde, H/D exchange experiments would be particularly insightful. For instance, in a reaction involving the aldehyde group, replacing the aldehydic proton with deuterium (B1214612) could reveal if the C-H bond is broken in the rate-determining step. A significant KIE would support such a mechanism. Similarly, deuterating the benzylic positions (C2 and C3) on the indoline (B122111) ring could probe their involvement in reactions like C-H activation. The use of isotopically labeled compounds as internal standards in mass spectrometry and NMR spectroscopy analyses also enhances the accuracy of kinetic studies. scbt.com

Table 1: Illustrative Kinetic Isotope Effect (KIE) Study for a Hypothetical Reaction of this compound

This table illustrates how KIE data could be presented to infer mechanistic details. A kH/kD value significantly greater than 1 suggests the C-H bond is broken in or before the rate-determining step.

| Labeled Position | Reaction Type | Rate Constant (kH) | Rate Constant (kD) | KIE (kH/kD) | Mechanistic Implication |

| Aldehyde C-H | Hydride Transfer | 2.5 x 10⁻³ s⁻¹ | 0.4 x 10⁻³ s⁻¹ | 6.25 | C-H bond cleavage is likely the rate-determining step. |

| Benzylic C2-H | C-H Activation | 1.8 x 10⁻⁴ s⁻¹ | 1.7 x 10⁻⁴ s⁻¹ | 1.06 | C-H bond cleavage at this position is not rate-limiting. |

Monitoring the concentration of reactants, intermediates, and products over time is crucial for determining reaction rate laws and understanding the sequence of events in a mechanism. Techniques like NMR and UV-Vis spectroscopy are often employed for real-time, in-situ monitoring. mdpi.com The fluorescent properties of this compound could also be exploited for monitoring via fluorescence spectroscopy. cymitquimica.com

A typical experiment would involve initiating a reaction in a spectroscopic cuvette or NMR tube and acquiring spectra at regular intervals. By integrating the signals corresponding to specific protons or chromophores of this compound and its products, a kinetic profile can be constructed. This data can reveal the order of the reaction with respect to each reactant and help identify the presence of transient intermediates that may accumulate during the reaction. mdpi.com

Table 2: Example Data from Spectroscopic Monitoring of a Reaction

This table shows hypothetical concentration data obtained from monitoring the disappearance of the reactant and the appearance of the product over time.

| Time (minutes) | [this compound] (M) | [Product] (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.082 | 0.018 |

| 20 | 0.067 | 0.033 |

| 30 | 0.055 | 0.045 |

| 60 | 0.030 | 0.070 |

| 120 | 0.009 | 0.091 |

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of molecules and can provide evidence for electron transfer steps within a reaction mechanism. By scanning the potential applied to an electrode and measuring the resulting current, a voltammogram is produced that reveals the potentials at which the compound is oxidized or reduced. lookchemmall.comnih.gov

For this compound, CV could be used to determine its oxidation and reduction potentials, providing insight into its susceptibility to electron transfer reactions. The electrochemical behavior of the indoline ring and the aldehyde group can be probed. nih.gov The irreversibility or reversibility of the redox peaks can indicate the stability of the resulting radical ions. For example, an irreversible oxidation peak might suggest that the initially formed radical cation rapidly undergoes a subsequent chemical reaction. lookchemmall.com

Table 3: Hypothetical Cyclic Voltammetry Data for this compound

This table illustrates the type of data obtained from a CV experiment and its interpretation.

| Process | Peak Potential (E_p vs. Ag/AgCl) | Peak Characteristics | Mechanistic Inference |

| First Oxidation | +0.85 V | Irreversible | The indoline nitrogen is oxidized to a radical cation that is unstable and reacts further. |

| First Reduction | -1.20 V | Reversible | The aldehyde is reduced to a radical anion that is stable on the CV timescale. |

When short-lived radical intermediates are suspected in a reaction mechanism, direct detection can be difficult. Radical clock experiments offer an indirect method to verify their existence and estimate their lifetimes. wikipedia.org This technique involves a competition between a bimolecular reaction of the proposed radical intermediate and a unimolecular rearrangement of the radical that occurs at a known rate (the "clock"). wikipedia.orgwindows.net

To investigate radical pathways in reactions of this compound, a substrate could be designed that, upon reacting, generates a radical that is also a known radical clock. For instance, if a reaction was proposed to proceed via a benzylic radical, a reactant with a cyclopropylmethyl group could be used. researchgate.net The formation of a ring-opened product would provide strong evidence for the intermediacy of the radical. researchgate.net Alternatively, radical trapping agents like TEMPO can be added to the reaction mixture to intercept and stabilize radical intermediates, forming an adduct that can be detected.

Computational Chemistry and Quantum Mechanical Modeling

Computational methods provide a powerful lens to view the microscopic details of a reaction, including the structures of species that cannot be observed experimentally, such as transition states.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. It can be employed to map out the potential energy surface of a reaction, locating the structures of reactants, intermediates, transition states, and products. mdpi.comnih.gov

For this compound, DFT calculations could be used to compare the feasibility of different proposed reaction mechanisms. By calculating the activation free energies (the energy barrier of the transition state) for each elementary step, the rate-determining step and the most likely reaction pathway can be identified. nih.gov For example, in a cycloaddition reaction, DFT can predict the regioselectivity by comparing the activation energies of the transition states leading to different isomers. mdpi.compku.edu.cn These calculations provide a theoretical framework that complements and helps interpret experimental findings. researchgate.net

Table 4: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction

This table shows how DFT results can be used to compare the energetic favorability of different mechanistic pathways.

| Proposed Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡) (kcal/mol) | Conclusion |

| Pathway A: Concerted | Cycloaddition Transition State | 35.2 | High energy barrier suggests this pathway is unlikely. |

| Pathway B: Stepwise (Radical) | Initial Radical Formation | 21.5 | Lower energy barrier suggests this is the more favorable pathway. |

| Pathway C: Stepwise (Ionic) | Carbocation Formation | 28.9 | Higher energy barrier than Pathway B. |

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A smaller gap generally signifies a more reactive molecule, as less energy is required for electronic excitation. researchgate.net In the context of this compound, the electron-donating N-methyl group and the electron-withdrawing aldehyde group on the indoline core are expected to modulate the energies of the frontier orbitals. Computational studies on related conjugated molecules show that such substituent groups play a key role in tuning the HOMO-LUMO gap. rsc.org Specifically, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a narrowing of the HOMO-LUMO gap and enhanced reactivity. rsc.org

In a computational study on the intramolecular cyclization of a related polycyclic indoline precursor, the initial reactant was found to have a HOMO-LUMO gap of 4.58 eV. The study noted that the presence of a catalyst reduced this energy gap primarily by lowering the energy of the LUMO, thereby facilitating the reaction. researchgate.net This principle is directly applicable to the reactivity of this compound, where reactions can be influenced by interactions that stabilize or destabilize its frontier orbitals.

| System | HOMO-LUMO Energy Gap (eV) | Key Finding |

|---|---|---|

| Uncatalyzed Indoline Cyclization Precursor | 4.58 | A larger energy gap corresponds to a higher energy barrier for reaction. |

| Catalyzed Indoline Cyclization Precursor | < 4.58 | Catalyst lowers the LUMO energy, reducing the gap and increasing reactivity. |

Conformational Analysis and Molecular Energetics of this compound and Related Indolines

The three-dimensional structure and energetic properties of this compound and its derivatives are crucial for understanding their reactivity. Conformational analysis involves identifying the most stable spatial arrangements of atoms in a molecule. ifes.edu.br For this compound, crystallographic analysis indicates that the indoline ring system adopts a conformation that minimizes steric strain while maximizing the orbital overlap between the nitrogen lone pair and the aromatic ring. Furthermore, the aldehyde group at the 5-position typically orients itself to be coplanar with the aromatic ring, an arrangement that enhances electronic conjugation. nih.gov

The energetics of the parent indoline molecule provide a baseline for understanding its substituted derivatives. Experimental studies using calorimetry and other techniques have determined the standard molar enthalpy of formation for gaseous indoline to be 120.0 ± 2.9 kJ·mol⁻¹. This value is a fundamental measure of the molecule's stability. mdpi.com

| Compound / System | Property | Value | Significance |

|---|---|---|---|

| Indoline (gas phase) | Standard Molar Enthalpy of Formation | 120.0 ± 2.9 kJ·mol⁻¹ | Baseline stability of the core structure. |

| Substituted Indoles | Substituent Effect | Methyl group increases steric requirements | Impacts reaction rates at catalytic surfaces. |

| This compound | Conformation | Aldehyde group is coplanar with the aromatic ring | Maximizes electronic conjugation. |

Solvation Models in Computational Studies of Reaction Mechanisms

Computational studies of reaction mechanisms must account for the profound influence of the solvent. Solvation models are theoretical tools used to simulate the effect of a solvent on a solute molecule without explicitly modeling every solvent molecule. acs.org These models are broadly categorized as implicit or explicit.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and is widely used to calculate the thermodynamic properties of molecules in solution, such as their solvation free energies. acs.orgnih.gov However, for reactions involving specific solute-solvent interactions like hydrogen bonding, implicit models may be insufficient. Studies on the related indole (B1671886) molecule have shown that implicit models can overestimate certain energetic properties. researchgate.net

Explicit solvation models offer a more detailed and often more accurate picture by including a number of individual solvent molecules in the calculation. This method is particularly important when specific interactions, such as hydrogen bonding between the solute and solvent, play a critical role in the reaction mechanism. For indoline dyes, it has been noted that the solvent can significantly impact the equilibrium between neutral and anionic forms of the molecule, which in turn affects properties relevant to their application. researchgate.net Computational investigations on indole in aqueous solution have demonstrated that including a shell of explicit water molecules is crucial for accurately reproducing spectral features, with solvent reorganization playing a significant role in stabilizing excited states. researchgate.net DFT calculations on indoline reactions have successfully employed implicit models like the SMD (Solvation Model based on Density) to investigate reaction pathways. nih.gov The choice of model represents a trade-off between computational cost and the desired accuracy for the specific chemical system and reaction being studied.

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| Implicit (e.g., PCM, SMD) | Solvent is treated as a continuous dielectric medium. | Computationally efficient; good for general electrostatic effects. | May not capture specific solute-solvent interactions (e.g., H-bonding); can overestimate some energy values. |

| Explicit | A number of individual solvent molecules are included in the calculation. | More accurate for systems with strong, specific interactions; captures solvent reorganization effects. | Computationally expensive; requires careful sampling of solvent configurations. |

Advanced Spectroscopic and Analytical Characterization Methodologies in 1 Methylindoline 5 Carbaldehyde Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1-methylindoline-5-carbaldehyde in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and to confirm the connectivity of the molecular framework.

In a typical ¹H NMR spectrum, the methyl group protons attached to the nitrogen atom are expected to appear as a singlet, while the protons on the aromatic ring will resonate in the aromatic region of the spectrum. The protons of the indoline (B122111) ring will also show characteristic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~3.1 | Singlet |

| Aromatic Protons | 6.5–8.0 | Multiplet |

| Indoline Protons | Specific shifts dependent on position | Multiplets |

To resolve any ambiguities from 1D NMR and to definitively map the molecular structure, a series of 2D-NMR experiments are utilized. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. princeton.edu It is instrumental in identifying adjacent protons, for instance, by showing correlations between the protons on the indoline ring and confirming the substitution pattern on the aromatic ring. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). princeton.edu This is crucial for connecting different parts of the molecule, for example, by showing a correlation between the N-methyl protons and the adjacent carbon atoms in the indoline ring, or between the aldehyde proton and the carbons of the aromatic ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. princeton.edu It can confirm the through-space relationship between the N-methyl group and nearby protons on the indoline and aromatic rings, providing insights into the molecule's preferred conformation in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can provide further structural confirmation. cymitquimica.com The nominal molecular weight of this compound (C₁₀H₁₁NO) is approximately 161.20 g/mol . sigmaaldrich.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed. For this compound, the protonated molecular ion would appear at an m/z (mass-to-charge ratio) of approximately 162.1. The fragmentation pattern is influenced by the structure of the molecule; for aldehydes, common fragmentation includes the loss of a hydrogen atom or the entire formyl group (-CHO). libretexts.orgrsc.org The stable aromatic ring structure would likely result in a prominent molecular ion peak. libretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Significance |

|---|---|---|

| [M+H]⁺ | ~162.1 | Protonated molecular ion |

| [M]⁺ | ~161.2 | Molecular ion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. Key absorptions would include:

A strong carbonyl (C=O) stretch from the aldehyde group, typically appearing in the region of 1685-1710 cm⁻¹ for aromatic aldehydes. vscht.czlibretexts.org

C-H stretching vibrations from the aromatic ring and the aliphatic portions of the indoline ring and methyl group, usually observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.orglibretexts.org

C-N stretching vibrations from the indoline ring.

Characteristic C-H bending vibrations for the substituted aromatic ring. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. researchgate.netresearchgate.net The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group of the aldehyde. slideshare.netyoutube.comlibretexts.org The conjugation between the aromatic ring, the indoline nitrogen, and the aldehyde group will influence the position and intensity of these absorption bands.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of this compound in the solid state. beilstein-journals.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of every atom, as well as bond lengths and angles. nih.gov This technique would confirm the planarity of the aromatic ring and the conformation of the five-membered indoline ring. It would also reveal the orientation of the methyl and aldehyde substituents relative to the bicyclic core and provide information on intermolecular interactions in the crystal lattice.

Fluorescence and Photophysical Property Characterization for Research Applications

The photophysical properties of indoline derivatives, including their fluorescence, are of interest for various research applications. cymitquimica.combeilstein-journals.org The fluorescence of this compound would be characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are influenced by the molecular structure and the solvent environment. researchgate.net The presence of the electron-donating indoline nitrogen and the electron-withdrawing aldehyde group can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in interesting photophysical behavior. nih.govresearchgate.net The study of these properties is crucial for developing fluorescent probes and other materials with specific optical characteristics. mdpi.com

Table 3: Summary of Spectroscopic and Analytical Techniques

| Technique | Information Obtained |

|---|---|

| NMR (¹H, ¹³C, COSY, HMBC, NOESY) | Complete structural assignment, atomic connectivity, and solution-state conformation. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C-H, C-N). |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions (π → π, n → π). |

| X-ray Crystallography | Definitive solid-state 3D structure, bond lengths, and angles. |

| Fluorescence Spectroscopy | Excitation and emission spectra, quantum yield, and fluorescence lifetime. |

Applications in Medicinal Chemistry and Biological Sciences

Development of Novel Bioactive Compounds and Therapeutic Candidates

1-Methylindoline-5-carbaldehyde serves as a valuable building block for the synthesis of a diverse range of bioactive compounds. The aldehyde functional group is particularly useful for creating more complex molecules through various chemical reactions. nih.gov The indoline (B122111) nucleus itself has been associated with a multitude of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. core.ac.uk

The indoline scaffold is a known pharmacophore in the development of anti-inflammatory agents. core.ac.uk While direct studies on the anti-inflammatory activity of this compound are not prevalent, research on related indoline derivatives demonstrates their potential in this area. For instance, a series of N-(4-aminophenyl)indoline-1-carbothioamide derivatives were synthesized and showed potent in vitro anti-inflammatory activity by inhibiting protein denaturation. core.ac.uk Specifically, compounds 4a and 4b from this series exhibited IC50 values of 62.2 µg/ml and 60.7 µg/ml, respectively, which are comparable to the standard drug diclofenac (B195802) sodium (IC50 = 54.2 µg/ml). core.ac.uk The general mechanisms by which phytochemicals and their synthetic derivatives exert anti-inflammatory effects include the modulation of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the regulation of inflammatory signaling pathways such as NF-κB. mdpi.comnih.gov The structural framework of this compound provides a basis for creating novel compounds that could target these inflammatory pathways. nih.govrsc.org

Interactive Data Table: Anti-inflammatory Activity of Indoline Derivatives

| Compound | IC50 (µg/ml) for Protein Denaturation | Reference |

|---|---|---|

| 4a | 62.2 | core.ac.uk |

| 4b | 60.7 | core.ac.uk |

| 5a | 97.8 | core.ac.uk |

| 3a | 115.4 | core.ac.uk |

| 3b | 109.1 | core.ac.uk |

Indole (B1671886) and indoline derivatives are considered privileged scaffolds in the design of anticancer agents. researchgate.netnih.gov They can mimic peptide structures and bind to various enzymes, offering opportunities to develop drugs with novel mechanisms of action. researchgate.net The cytotoxic potential of quinoline (B57606) derivatives, which share some structural similarities with indolines, has been demonstrated against various cancer cell lines. brieflands.comnih.gov For example, a nitro-aldehyde quinoline derivative (E ) showed significant cytotoxicity against the Caco-2 human colorectal carcinoma cell line with an IC50 value of 0.535 µM. brieflands.com

Derivatives of this compound can be envisioned to act through various anticancer mechanisms, such as the inhibition of tubulin polymerization, a target of the well-known combretastatins. nih.gov The synthesis of indole derivatives linked to a trimethoxyphenyl moiety has been a strategy to create stable and bioactive combretastatin (B1194345) analogues. nih.gov Furthermore, hydrazone derivatives, which can be synthesized from aldehyde-containing compounds like this compound, have shown promising antitumor activity. nih.gov For instance, certain hydrazones incorporating a 4-methylsulfonylbenzene scaffold exhibited potent cytotoxic effects against a panel of 59 human cancer cell lines. nih.gov

Interactive Data Table: Cytotoxicity of a Quinoline Derivative

| Compound | Cell Line | IC50 (µM) |

|---|

| E (nitro-aldehyde quinoline) | Caco-2 | 0.535 |

The indoline scaffold is a key component in the development of new antimicrobial and antitubercular drugs. researchgate.net The emergence of multi-drug-resistant microbial infections necessitates the discovery of novel therapeutic agents, and indole derivatives have shown considerable promise. nih.gov Hydrazide/hydrazone derivatives of indole-3-aldehyde have demonstrated a broad spectrum of antimicrobial activity against bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the fungus Candida albicans. nih.gov

In the context of tuberculosis, there is an urgent need for new drugs with improved pharmacological profiles. elsevierpure.com Derivatives of this compound could be modified to create compounds with potent antitubercular activity. For example, a series of (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. elsevierpure.com One compound from this series, R4 , exhibited a minimum inhibitory concentration (MIC) of 0.8 µg/ml. elsevierpure.com Similarly, the dinitrobenzamide scaffold has been explored for developing new antitubercular drugs. nih.gov The synthesis of imidazo[1,5-a]quinolines and their metal complexes has also yielded compounds with significant inhibitory activity against M. tuberculosis. nih.gov

Interactive Data Table: Antitubercular and Antimicrobial Activity of Indole and Related Derivatives

| Compound/Derivative Type | Organism | Activity (MIC/IC90) |

|---|---|---|

| Indole-3-aldehyde hydrazones | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25-100 mg/ml |

| R4 (oxadiazole-2-thiol derivative) | M. tuberculosis H37Rv | 0.8 µg/ml |

| C1 (imidazo[1,5-a]quinoline-zinc complex) | M. tuberculosis H37Rv | 7.7 µM (IC90) |

| C7 (imidazo[1,5-a]quinoline-zinc complex) | M. tuberculosis H37Rv | 17.7 µM (IC90) |

The indoline nucleus is associated with antioxidant properties. core.ac.uk While specific studies on the antioxidant activity of this compound are limited, research on related quinoline derivatives suggests potential in this area. nih.govresearchgate.net For example, a series of novel quinoline derivatives were synthesized and screened for their antioxidant activity, with some compounds showing promising results. nih.gov The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. mdpi.com The presence of the indoline core in this compound suggests that its derivatives could be developed as effective antioxidant agents. researchgate.net

Indoline Scaffolds in Target Identification and Drug Design Methodologies

The indoline scaffold is considered a "privileged" structure in drug discovery, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme. researchgate.net This makes it a valuable starting point for the design of new drugs targeting a variety of biological pathways. sciencedaily.commdpi.com The Heck reaction, a powerful tool in organic synthesis, has been adapted to facilitate the production of complex indoline scaffolds, which could streamline the development of new small-molecule pharmaceuticals. sciencedaily.com

This compound, with its reactive aldehyde group, is an ideal precursor for creating libraries of diverse indoline derivatives. nih.gov These libraries can then be screened against various biological targets to identify new lead compounds. The structural modifications can include substitutions on the indole ring and variations of the aldehyde group through condensation reactions. nih.gov This approach allows for the systematic exploration of the structure-activity relationships of indoline-based compounds. core.ac.uk

Biochemical and Cellular Biology Studies

In addition to its therapeutic potential, this compound and its derivatives can be utilized as tools in biochemical and cellular biology research. cymitquimica.com Some derivatives of this compound exhibit fluorescence, a property that can be exploited for developing molecular probes and imaging agents. cymitquimica.com These fluorescent molecules can be used to study cellular processes, such as changes in membrane potential and conformational changes in biomolecules. cymitquimica.com The photophysical properties of these compounds, where they emit light upon excitation, make them detectable using microscopy and other analytical techniques. cymitquimica.com Furthermore, the ability of some derivatives to change shape in response to stimuli allows for their use in conformational analysis. cymitquimica.com

Enzyme Inhibition and Modulation (e.g., CYP2A6 Inhibition)

The unique structural characteristics of this compound position it as a compound of interest in the field of enzyme inhibition, particularly concerning cytochrome P450 enzymes. While direct and extensive research on its inhibitory activity against specific enzymes is still emerging, its core structure is found in many biologically active molecules, suggesting its potential for enzyme modulation.

Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human hepatic metabolism, responsible for the metabolic clearance of nicotine (B1678760) to cotinine. oaepublish.com The inhibition of CYP2A6 is a significant therapeutic strategy aimed at reducing tobacco dependence. oaepublish.com By slowing down nicotine metabolism, inhibitors of this enzyme can help maintain plasma nicotine levels, which may in turn reduce the craving for tobacco and aid in smoking cessation efforts. oaepublish.comnih.gov

While specific inhibitory data for this compound on CYP2A6 is not extensively documented in publicly available literature, the broader class of indole and indoline derivatives has been investigated for such properties. For instance, various studies have identified flavonoids, acetylenic thiophenes, and sesquiterpene lactones as inhibitors of CYP2A6. nih.gov The general approach to identifying novel CYP2A6 inhibitors often involves screening libraries of compounds with diverse chemical scaffolds. researchgate.net

The potential for this compound and its derivatives to act as enzyme inhibitors can be explored through various study designs. These include in vitro assays using human liver microsomes or recombinant CYP enzymes to determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.com Mechanism-based inhibition, where a compound is metabolically activated to a species that irreversibly inactivates the enzyme, is also a critical area of investigation for potential drug candidates. nih.gov

Table 1: Examples of Investigated CYP2A6 Inhibitors and their Characteristics

| Compound Class | Example Compound | Type of Inhibition | Source Organism/Method |

| Flavonoids | Apigenin | Reversible, Direct | Vernonia cinerea, Pluchea indica |

| Sesquiterpene Lactones | Hirsutinolide-type | Mechanism-based, Irreversible | Vernonia cinerea |

| Acetylenic Thiophenes | Thiophene derivatives | Mechanism-based, Irreversible | Pluchea indica |

| Pyridine (B92270) Derivatives | 3-substituted pyridine | Competitive | Synthetic |

This table presents examples of compound classes that have been investigated for CYP2A6 inhibition to provide context for the potential role of novel compounds like this compound.

Influence on Cellular Processes (e.g., Membrane Potential Changes)

This compound has been noted for its use in cellular biology to investigate the effects of membrane potential on conformational changes. cymitquimica.com The resting membrane potential, the electrical potential difference across a cell's plasma membrane, is a critical factor in a multitude of cellular processes, including cell volume regulation, signal transduction, and cellular excitability. nih.govnih.gov

In many cell types, the membrane potential is not static and can be influenced by various internal and external stimuli. nih.gov For example, changes in cellular biomass density can alter the membrane potential. nih.gov This interplay is crucial for tissue homeostasis, where mechanical forces and cell density are translated into biochemical signals. nih.gov

The fluorescent properties of this compound make it a useful tool for such studies, as it can be detected using microscopy and other analytical techniques. cymitquimica.com Its ability to undergo conformational changes in response to physical or chemical stimuli further enhances its utility in the conformational analysis of biological systems. cymitquimica.com While detailed mechanistic studies on how this compound specifically modulates membrane potential are not widely available, its application in this area highlights its value as a chemical probe.

Table 2: Factors Influencing and Influenced by Cellular Membrane Potential

| Factor | Description | Example |

| Ion Channels | The activity of potassium-selective and chloride-selective ion channels is a primary determinant of the resting membrane potential. nih.gov | Gadolinium-sensitive cation channels in chondrocytes contribute to maintaining the resting membrane potential. nih.gov |

| Cellular Biomass | The net negative charge of cellular components like proteins and nucleic acids can influence the membrane potential, particularly in response to changes in cell density. nih.gov | Increased cell density can lead to changes in membrane potential, which in turn regulates cell proliferation and elimination. nih.gov |

| Mechanical Forces | External pressures and forces acting on a cell can alter its biomass density and consequently its membrane potential. nih.gov | Mechanical pressure can influence cellular decisions to grow or die, mediated through changes in membrane potential. nih.gov |

| Pharmacological Agents | Various chemical compounds can directly or indirectly alter the membrane potential by affecting ion channels or other cellular components. | The use of specific inhibitors or activators of ion channels can experimentally manipulate the membrane potential for research purposes. |

Mechanistic Studies of Biological Activity

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. The indoline core, with a methyl group on the nitrogen and an aldehyde group at the 5-position, provides a scaffold for a variety of chemical interactions within a biological system.

Mechanistic studies for a compound like this compound would typically involve a multi-faceted approach. This could include:

Target Identification: Utilizing techniques such as affinity chromatography or computational modeling to identify the specific proteins or other macromolecules that the compound binds to.

Pathway Analysis: Investigating the downstream effects of this binding on specific cellular signaling pathways, for example, the Hippo or MAPK pathways which are known to be influenced by membrane potential. nih.gov

Computational Modeling: Employing methods like Density Functional Theory (DFT) to gain theoretical insights into the electronic structure and reactivity of the molecule, which can help predict its biological interactions.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for optimizing the biological activity and physicochemical properties of a lead compound. For this compound, such studies would involve the systematic modification of its chemical structure to understand how these changes affect its biological function and properties.

Key areas for modification in the this compound scaffold include:

The Indoline Nitrogen: The methyl group on the nitrogen can be replaced with other alkyl or aryl groups to explore the impact of steric bulk and electronics on activity.

The Aromatic Ring: Substituents can be introduced onto the benzene (B151609) ring of the indoline core to modulate properties like lipophilicity and electronic distribution.

A comparative analysis with structurally similar compounds can provide valuable SAR insights. For example, comparing this compound with its unsaturated analog, 1-Methylindole-5-carbaldehyde, reveals differences in aromaticity which can affect properties like melting point and solubility. Similarly, comparing it to 1-Methyl-1H-indazole-5-carbaldehyde, which has an indazole core instead of an indoline, highlights how changes in the heterocyclic ring system can influence its application, for instance, in the development of kinase inhibitors.

Table 3: Comparative Properties of this compound and Related Compounds

| Compound Name | Structure | Key Structural Difference from this compound | Potential Impact on Properties/Applications |

| This compound | Indoline core | - | Serves as a reference for SAR/SPR studies. |

| 1-Methylindole-5-carbaldehyde | Indole core | Unsaturated five-membered ring, leading to enhanced aromaticity. nih.gov | Higher melting point, reduced solubility in polar solvents; used in serotonin (B10506) receptor ligand synthesis. |

| 1-Methyl-1H-indazole-5-carbaldehyde | Indazole core | Two adjacent nitrogen atoms in the five-membered ring. | Electron-deficient aromatic system; used in kinase inhibitor development. |

| Quinoline-3-carbaldehyde Derivatives | Quinoline core | A larger, bicyclic aromatic system. | Often explored for anticancer properties due to their ability to act as topoisomerase or kinase inhibitors. mdpi.com |

Potential Applications in Materials Science

Precursors for Functional Organic Materials

1-Methylindoline-5-carbaldehyde serves as a key intermediate in the synthesis of sophisticated functional organic materials. The compound's utility is rooted in its dual chemical nature: the indoline (B122111) ring system possesses inherent photophysical properties, while the aldehyde group offers a site for diverse chemical reactions. cymitquimica.com

The indoline scaffold is a known fluorophore, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. This fluorescence is sensitive to the molecular environment, making derivatives of this compound candidates for use in chemical sensors and bio-imaging agents. The aldehyde group can be readily transformed into a variety of other functional groups through reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines, alkenes, and other functionalities through condensation reactions. This chemical reactivity is crucial for integrating the indoline unit into larger, more complex molecular systems designed for specific functions.

Research on related indole (B1671886) and indoline structures has demonstrated their potential in optoelectronic devices. For instance, polymers derived from indole variants exhibit photoconductivity, a property that allows them to convert light into electrical signals. semanticscholar.org This makes them suitable for applications in photodetectors and phototransistors. semanticscholar.org By modifying this compound, researchers can fine-tune the electronic properties of the resulting materials, potentially leading to the development of novel organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials.

Table 1: Potential Reactions for Synthesizing Functional Materials

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile) | Dicyanovinyl group | Non-linear optics, dyes |

| Wittig Reaction | Phosphonium ylides | Substituted alkene | Conjugated polymers, molecular wires |

| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine | pH sensors, metal-ion chelators |

Integration into Thin Films and Nanostructured Systems

The development of advanced electronic and optical devices often relies on the precise arrangement of molecules in thin films and nanostructures. Materials derived from this compound are promising candidates for such applications.

Polyindoles, polymers synthesized from indole monomers, have been successfully fabricated into thin films for electronic applications. semanticscholar.org These films can be created using various deposition techniques, such as spin-coating or vacuum deposition, allowing for controlled thickness and morphology. The photoconductive properties of polyindole thin films have been studied, revealing their potential for use as the active layer in phototransistors. semanticscholar.org The performance of these devices, including charge carrier mobility and quantum efficiency, is directly related to the molecular structure of the polymer and the quality of the thin film. semanticscholar.org

The structure of this compound allows for the synthesis of derivatives that can self-assemble into ordered nanostructures. By introducing specific interacting groups, molecules can be programmed to form wires, sheets, or other complex architectures. This bottom-up approach to nanofabrication is a key area of research in materials science.

Role as Building Blocks in Polymer and Supramolecular Chemistry

The chemical reactivity and defined structure of this compound make it an excellent building block (monomer) for the construction of both polymers and supramolecular assemblies.

In polymer chemistry, the aldehyde group can participate in condensation polymerization reactions. For example, it can react with diamines to form polyimines (Schiff base polymers) or with diols to form polyacetals. These reactions create long polymer chains where the indoline unit is repeated, imparting its unique optical and electronic properties to the bulk material. The resulting polymers could find use as conductive plastics, materials for optical data storage, or specialized coatings. The ability to polymerize indole derivatives has been demonstrated, establishing a clear pathway for utilizing compounds like this compound in polymer synthesis. semanticscholar.org

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. The indole nucleus is well-known for its ability to participate in these interactions. Studies on other indole derivatives have shown their capacity to form intricate, self-assembled structures, including double helices and channels that can transport ions across membranes. nih.gov this compound can be used to synthesize larger molecules containing multiple indoline units, which can then self-assemble into highly ordered supramolecular structures. nih.gov This approach could lead to the creation of "smart" materials that respond to external stimuli or functional systems that mimic biological processes. nih.govtandfonline.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde |

| 1-methylindoline-5-carboxaldehyde |

| 2,3-dihydro-1-methyl-1H-indole-5-carboxaldehyde |

| 1H-indole-5-carboxaldehyde, 2,3-dihydro-1-methyl- |

| 1-Methyl-5-indolinecarbaldehyde |

| Poly(2-ethyl-3-methylindole) |

| malononitrile |

| potassium permanganate (B83412) (KMnO₄) |

Future Research Directions and Emerging Methodologies

Exploration of Asymmetric Synthesis and Chiral Induction in 1-Methylindoline-5-carbaldehyde Chemistry

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For derivatives of this compound, achieving high levels of stereocontrol is crucial for elucidating structure-activity relationships and developing potent, selective therapeutics. Future research will likely focus on several key areas of asymmetric synthesis.

Catalytic enantioselective reduction of indole (B1671886) precursors represents a promising avenue. organic-chemistry.org For instance, Brønsted acid-catalyzed transfer hydrogenation of related indole derivatives has yielded optically active indolines with high enantioselectivities. organic-chemistry.org The application of chiral phosphoric acids or similar organocatalysts to precursors of this compound could provide a metal-free route to chiral derivatives. organic-chemistry.org Furthermore, transition metal catalysis, employing metals like iridium, palladium, or ruthenium with chiral ligands, has proven effective for the asymmetric hydrogenation of indoles and related heterocycles. nih.govrsc.orgthieme-connect.com The development of specific catalysts tailored for the this compound core will be a significant step forward. nih.govrsc.orgthieme-connect.com

Another area of intense investigation will be the development of methods for the asymmetric functionalization of the indoline (B122111) ring itself. This could involve chiral directing groups that transiently attach to the molecule, guide a stereoselective reaction, and are subsequently removed. thieme-connect.com For example, a transient chiral imine formed from the carbaldehyde group could direct asymmetric additions to the indoline scaffold. thieme-connect.com Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, also presents a viable strategy for obtaining enantioenriched this compound derivatives. whiterose.ac.uk

| Asymmetric Synthesis Strategy | Catalyst/Reagent Type | Potential Outcome for this compound | Representative References |

| Catalytic Asymmetric Hydrogenation | Chiral Brønsted Acids, Iridium complexes, Palladium complexes | Enantioselective reduction of an indole precursor to chiral 1-Methylindoline (B1632755). | organic-chemistry.orgnih.govrsc.org |

| Asymmetric C-H Functionalization | Ruthenium-catalysis with a transient chiral directing group | Stereoselective introduction of substituents at the C3 or C4 position. | thieme-connect.com |

| Kinetic Resolution | Chiral base systems (e.g., (-)-sparteine) or chemoenzymatic methods | Separation of racemic mixtures of this compound derivatives. | whiterose.ac.uknih.gov |

| Asymmetric Aldol (B89426)/Mannich Reactions | Chiral copper complexes | Stereoselective formation of new C-C bonds at the aldehyde functionality. | mdpi.com |

Development of Novel Bioconjugation and Bioorthogonal Reactions

The aldehyde functional group of this compound is a versatile handle for bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides. acs.org Future research will focus on leveraging this reactivity to develop novel probes for chemical biology and targeted therapeutics.

A key area of development is the optimization of oxime and hydrazone formation. acs.orgnih.gov These reactions, which involve the condensation of the aldehyde with aminooxy or hydrazide-containing molecules, are well-established but can be slow under physiological conditions. nih.gov The development of catalysts, such as aniline, to accelerate these ligations at neutral pH and low micromolar concentrations will be crucial for their application in living systems. acs.org Furthermore, exploring the electronic effects of the 1-methylindoline core on the reactivity of the aldehyde will provide insights for designing faster and more efficient bioconjugation handles.

Bioorthogonal chemistry, which involves reactions that occur in living systems without interfering with native biochemical processes, offers exciting possibilities. wikipedia.org While simple aldehydes can have some cross-reactivity, their use in specific environments, like the cell surface, can be considered bioorthogonal. acs.orgnih.gov Research into novel bioorthogonal reaction partners for aldehydes, beyond traditional hydrazides and aminooxy compounds, could expand the toolkit of chemical biologists. wikipedia.org This could involve the design of new heterocyclic nucleophiles that exhibit enhanced reaction kinetics and product stability. nih.gov

| Bioconjugation/Bioorthogonal Strategy | Reactive Partner for Aldehyde | Key Features and Future Directions | Representative References |

| Oxime Ligation | Aminooxy-functionalized molecules | Formation of stable oxime linkage; research into catalysis for faster reaction rates at physiological pH. | acs.orgnih.govyoutube.com |

| Hydrazone Ligation | Hydrazide or hydrazinopyridyl-functionalized molecules | Formation of hydrazone linkage, which can be a chromophore; development of more stable hydrazone linkers. | acs.orgnih.govyoutube.com |

| Next-Generation Bioorthogonal Reactions | Novel α-nucleophiles, tetrazine derivatives | Exploring new reaction partners for enhanced kinetics and orthogonality; in situ drug assembly. | nih.govwikipedia.orgacs.org |

Advanced In Silico Screening and Drug Discovery Methodologies